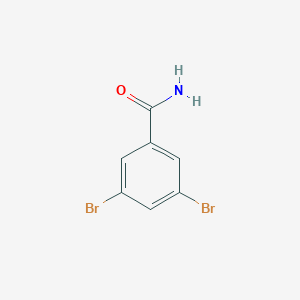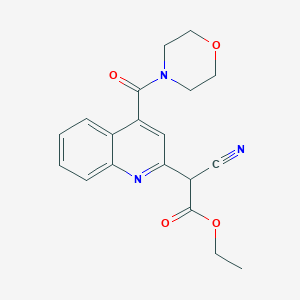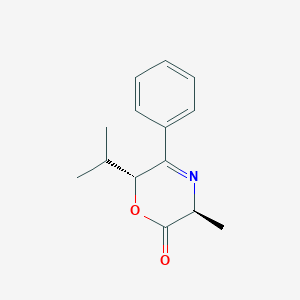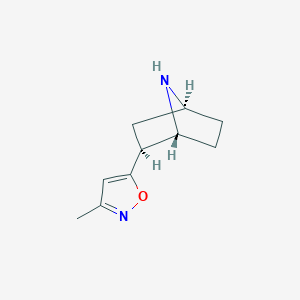
3,5-二溴苯甲酰胺
描述
“3,5-Dibromobenzamide” is a chemical compound with the molecular formula C7H5Br2NO . It has an average mass of 278.929 Da and a monoisotopic mass of 276.873779 Da . It is also known by other names such as “Benzamide, 3,5-dibromo-” and "3,5-Dibromo-benzamide" .
Molecular Structure Analysis
The molecular structure of “3,5-Dibromobenzamide” consists of a benzamide core substituted with two bromine atoms at the 3rd and 5th positions . The InChI string representation of its structure is InChI=1S/C7H5Br2NO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) .
Physical And Chemical Properties Analysis
“3,5-Dibromobenzamide” has a molecular weight of 278.93 g/mol . It has a computed XLogP3 value of 2.6, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has one hydrogen bond donor count and one hydrogen bond acceptor count . Its topological polar surface area is 43.1 Ų .
科学研究应用
Organic Synthesis
3,5-Dibromobenzamide: is widely used as an organic building block in the synthesis of various complex molecules. Its bromine atoms are reactive sites that can participate in cross-coupling reactions, which are fundamental in constructing carbon-carbon bonds in organic chemistry . This compound serves as a precursor for synthesizing acetylenes, aromatic compounds, and heterocycles, which are essential in pharmaceuticals and agrochemicals.
Pharmaceutical Research
In pharmaceutical research, 3,5-Dibromobenzamide is utilized for the synthesis of organic compounds that have potential medicinal properties. It has been shown to be an efficient cross-coupling agent, which is crucial in creating new drugs with specific biological activities. Its role in the development of novel therapeutic agents is significant, especially in the areas of cancer treatment and anti-inflammatory drugs .
Material Science
The application of 3,5-Dibromobenzamide in material science is linked to its utility as a precursor for the synthesis of organic compounds that can be used in the creation of new materials. These materials may have unique properties such as conductivity, flexibility, or resistance to degradation, making them suitable for use in electronics, coatings, and other advanced material applications .
Analytical Chemistry
3,5-Dibromobenzamide: plays a role in analytical chemistry as a standard or reference compound. Due to its well-defined structure and properties, it can be used to calibrate instruments or validate analytical methods. This ensures the accuracy and reliability of analytical results, which is critical in quality control and regulatory compliance .
Biochemistry
In biochemistry, 3,5-Dibromobenzamide may be used in the study of enzyme-catalyzed reactions where it can act as a substrate or inhibitor. Understanding its interactions with biological molecules helps in elucidating biochemical pathways and mechanisms of action, which is essential for drug discovery and biotechnological applications .
Environmental Applications
The environmental applications of 3,5-Dibromobenzamide include its use as a tracer or marker in environmental studies. Its distinct chemical signature allows researchers to track the movement and transformation of organic compounds in various ecosystems. This information is valuable in assessing the environmental impact of chemical pollutants and in the development of strategies for pollution remediation .
安全和危害
“3,5-Dibromobenzamide” is classified as toxic if swallowed . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of exposure, it’s advised to avoid breathing dust/fume/gas/mist/vapours/spray . If swallowed or inhaled, immediate medical attention is required .
属性
IUPAC Name |
3,5-dibromobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFGMNBDIDEBIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371032 | |
| Record name | 3,5-Dibromobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromobenzamide | |
CAS RN |
175205-85-3 | |
| Record name | 3,5-Dibromobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 3,5-dibromobenzamide in organic synthesis?
A1: 3,5-Dibromobenzamide serves as a crucial building block for synthesizing more complex molecules. For instance, it acts as a precursor in synthesizing various substituted quinazolinone derivatives. [, ] These heterocyclic compounds, particularly 2,6,8-triarylquinazolin-4(3H)-ones, are synthesized through a multistep process involving condensation, Suzuki-Miyaura cross-coupling, and dehydrogenation reactions. [] These derivatives are investigated for their potential biological activities and applications in medicinal chemistry.
Q2: Can you elaborate on the Suzuki-Miyaura cross-coupling reaction involving 3,5-dibromobenzamide derivatives?
A2: Researchers successfully employed the Suzuki-Miyaura cross-coupling reaction on 2-aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones, derived from 3,5-dibromobenzamide. [] This reaction involves reacting these dibromo-quinazolinones with various arylboronic acids in the presence of a palladium catalyst. This crucial step replaces the bromine atoms with aryl groups, enabling the synthesis of diverse 2,6,8-triaryl-2,3-dihydroquinazolin-4(1H)-ones. []
Q3: Have any biological activities been explored for compounds synthesized using 3,5-dibromobenzamide?
A3: While the provided research primarily focuses on synthesis methodologies, one study explored the antihelminthic activity of a compound derived from 3,5-dibromobenzamide. [, ] This compound, N-[3-chloro-4-[(1-ethyl-2-benzimidazolyl)thio]phenyl]-2-hydroxy-3,5-dibromobenzamide (designated as agent G-1724), demonstrated a notable nematocidal effect (71-78%) against Trichocephalus muris and Trichinella spiralis in murine models. [, ] This finding suggests the potential of exploring 3,5-dibromobenzamide derivatives for developing novel antiparasitic drugs.
Q4: What spectroscopic techniques are employed to characterize 3,5-dibromobenzamide and its derivatives?
A4: Although the provided research articles don't delve into the specifics of characterizing 3,5-dibromobenzamide itself, they highlight the use of UV-Vis and fluorescence spectroscopy for studying the photophysical properties of its tetraarylbisquinazolinone derivatives. [] These techniques help understand the influence of different substituents on intramolecular charge transfer (ICT) within these molecules. [] For a comprehensive characterization of 3,5-dibromobenzamide, one would typically employ techniques like NMR spectroscopy, infrared spectroscopy, and mass spectrometry, alongside elemental analysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(3aS,4R,7S,7aR)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B63163.png)


![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B63168.png)

![N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide](/img/structure/B63171.png)

![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B63174.png)


![1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B63184.png)
